Thiophosphoryl chloride

カタログ番号 B1216652

CAS番号:

3982-91-0

分子量: 169.4 g/mol

InChIキー: WQYSXVGEZYESBR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

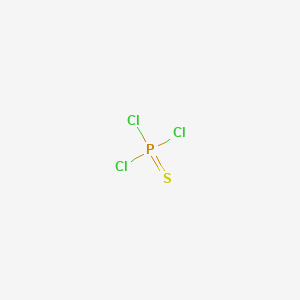

Thiophosphoryl chloride is an inorganic compound with the formula PSCl3 . It is a colorless pungent smelling liquid that fumes in air . It is synthesized from phosphorus chloride and used to thiophosphorylate organic compounds, such as to produce insecticides .

Synthesis Analysis

Thiophosphoryl chloride can be generated by several reactions starting from phosphorus trichloride . The most common and practical synthesis, used in industrial manufacturing, is directly reacting phosphorus trichloride with excess sulfur at 180 °C . This method yields high results after purification by distillation .Molecular Structure Analysis

Thiophosphoryl chloride has a tetrahedral molecular geometry and C3v molecular symmetry, with the structure S=PCl3 . According to gas electron diffraction, the phosphorus–sulfur bond length is 189 pm and the phosphorus–chlorine bond length is 201 pm, while the Cl−P−Cl bond angle is 102° .Chemical Reactions Analysis

Thiophosphoryl chloride is acidic . It is incompatible with bases (including amines), with strong oxidizing agents, and with alcohols . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis

Thiophosphoryl chloride is a colorless pungent smelling liquid that fumes in air . It has a boiling point of 257°F (125 °C) . It reacts with water and is soluble in benzene, chloroform, CS2 and CCl4 .科学的研究の応用

Insecticide Production

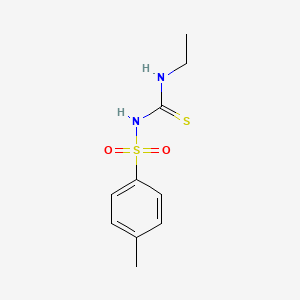

- Application Summary: Thiophosphoryl chloride is used in the industrial production of insecticides . It is used to thiophosphorylate organic compounds, a process that is widely applicable for amines and alcohols .

- Methods of Application: Thiophosphoryl chloride is synthesized from phosphorus chloride. The most common synthesis, used in industrial manufacturing, involves directly reacting phosphorus trichloride with excess sulfur at 180 °C .

- Results or Outcomes: The result of this process is the production of insecticides. The exact outcomes, including effectiveness and yield, would depend on the specific insecticide being produced and the precise conditions of the reaction .

N-Phosphorylation and N-Thiophosphorylation of Aminonucleosides

- Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .

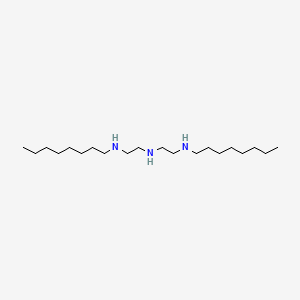

- Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .

- Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .

Synthesis of O-Ethyl Dichlorothiophosphate

- Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .

- Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .

- Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .

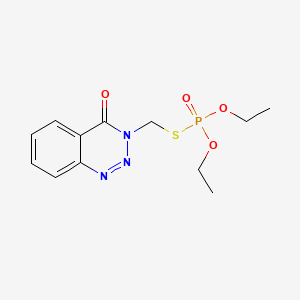

Synthesis of Parathion

- Application Summary: Thiophosphoryl chloride is used in the synthesis of parathion, a widely used organophosphate insecticide and acaricide .

- Methods of Application: The synthesis involves the reaction of thiophosphoryl chloride with diethyl 4-nitrophenyl phosphate .

- Results or Outcomes: The result of this process is the production of parathion. The exact outcomes, including effectiveness and yield, would depend on the specific conditions of the reaction .

Aqueous N-Phosphorylation and N-Thiophosphorylation of Unprotected Aminonucleosides

- Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of unprotected aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .

- Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .

- Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .

Synthesis of O-Ethyl Dichlorothiophosphate

- Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .

- Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .

- Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .

Synthesis of Parathion

- Application Summary: Thiophosphoryl chloride is used in the synthesis of parathion, a widely used organophosphate insecticide and acaricide .

- Methods of Application: The synthesis involves the reaction of thiophosphoryl chloride with diethyl 4-nitrophenyl phosphate .

- Results or Outcomes: The result of this process is the production of parathion. The exact outcomes, including effectiveness and yield, would depend on the specific conditions of the reaction .

Aqueous N-Phosphorylation and N-Thiophosphorylation of Unprotected Aminonucleosides

- Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of unprotected aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .

- Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .

- Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .

Synthesis of O-Ethyl Dichlorothiophosphate

- Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .

- Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .

- Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

trichloro(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3PS/c1-4(2,3)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYSXVGEZYESBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(=S)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3PS | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thiophosphoryl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiophosphoryl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063253 | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosphoryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

125 °C @ 760 MM HG, 125 °C | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.635, Relative density (water = 1): 1.6 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.86 (AIR= 1), Relative vapor density (air = 1): 5.8 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9 | |

| Record name | Thiophosphoryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Thiophosphoryl chloride | |

Color/Form |

Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C | |

CAS RN |

3982-91-0 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosphoryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosphoryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophosphoryl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II99F8594N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 °C | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Citations

For This Compound

1,230

Citations

… chlorideand thiophosphoryl chloride, Gerding and Westrik deduced that the sixth frequency for thiophosphoryl chloride should lie in the region of 240 cm.-1 and probably be masked …

Number of citations: 13

pubs.acs.org

Reaction of PSCI3 with methylamine led to the formation of PS (NHCH3) s. Bjf varying pyrolysis conditions PS (NHCH3) a was made to yield [(CH3NH) 2PS] 2NCH3 and PS (NCH3)(…

Number of citations: 74

pubs.acs.org

The reaction of PSCl 3 , with alkylmagnesium halides has been studied. In the case of methyl‐, ethyl‐, propyl‐, butyl‐ and isobutyl‐magnesium halides compounds with formula (R 2 PS) …

Number of citations: 69

onlinelibrary.wiley.com

The bond lengths and angles for POFs, POCI3, and PSCI3 have been determinedby gas electron diffraction to be rg (PF)=» 1.524 o±0.003 A, rg (P-0)== 1.4356±0.006 A, and 9a (FPF)= …

Number of citations: 134

pubs.acs.org

… The method involves no formation of phosphoryl chloride and thiophosphoryl chloride, which facilitates isolation of the target products. The reactions of alkenylchlorophosphonium …

Number of citations: 1

link.springer.com

… The infrared and Raman spectra for'phosphoryl chloride, thiophosphoryl chloride, and phosphoryl … and infrared spectra of phosphoryl chloride, thiophosphoryl chloride, and phosphoryl …

Number of citations: 33

pubs.aip.org

… Thiophosphoryl chloride changed triphenyl phosphite into … of organic phosphite and thiophosphoryl chloride, warming the … The addition of sulfur with the aid of thiophosphoryl chloride, …

Number of citations: 32

pubs.acs.org

… We tried to prepare adducts of thiophosphoryl chloride with several metal halides (for a preliminary account see ref. 16), but the only adducts that could be isolated were C13PS - SbCl5 …

Number of citations: 6

onlinelibrary.wiley.com

… Aryl phosphorodichloridothionates can be prepared in excellent yields by treating thiophosphoryl chloride with the sodium salts of aromatic alcohols under two-phase conditions in the …

Number of citations: 3

www.sciencedirect.com

… THIOPHOSPHORYL CHLORIDE The thiophosphoryl chloride used in this investigation was an Eastman product purified by repeated fractional distillation in vacuo by Mr. FB Jennings. …

Number of citations: 33

pubs.aip.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)